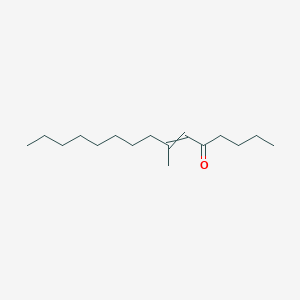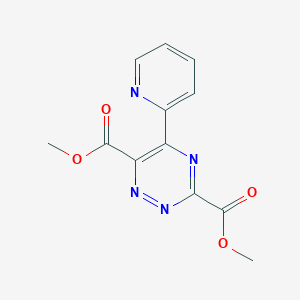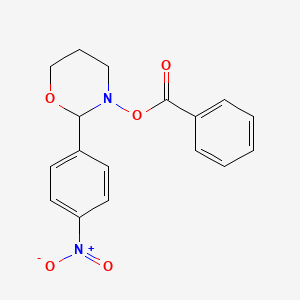![molecular formula C15H15IO4S2 B14385777 1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene CAS No. 89593-84-0](/img/structure/B14385777.png)
1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene is a chemical compound characterized by the presence of an iodopropane group and two sulfonyl groups attached to a dibenzene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 3-iodopropane with a dibenzene derivative under specific conditions. One common method includes the use of a molybdenum-aluminum alloy thin film formed on dehydroxylated alumina, which facilitates the adsorption and subsequent reaction of 1,3-diiodopropane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts and stabilizers, such as copper, can enhance the reaction process and ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The iodopropane group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂) in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the iodopropane group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its reactive iodopropane and sulfonyl groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved may include nucleophilic substitution and redox reactions, depending on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diiodopropane: A related compound with two iodine atoms, used in similar synthetic applications.
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene: Another isomer with a different iodine position, which may exhibit different reactivity and properties.
Uniqueness
Its combination of iodopropane and sulfonyl groups allows for versatile chemical modifications and interactions, making it valuable in various research fields .
Propiedades
Número CAS |
89593-84-0 |
|---|---|
Fórmula molecular |
C15H15IO4S2 |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)-3-iodopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15IO4S2/c16-12-11-15(21(17,18)13-7-3-1-4-8-13)22(19,20)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
KCKDNHDFKWPYOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(CCI)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
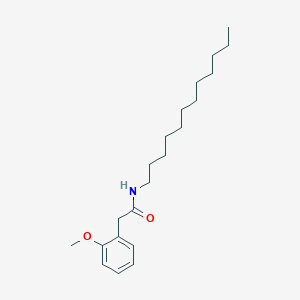
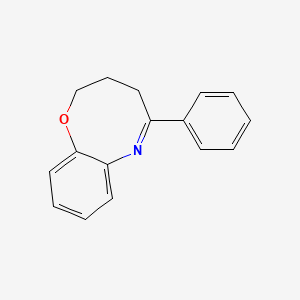
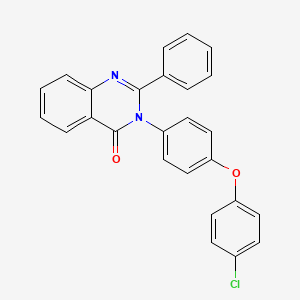

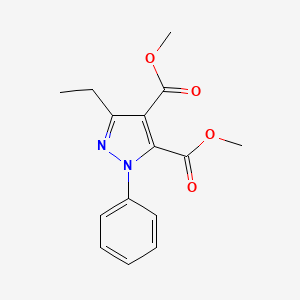
![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
![[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate](/img/structure/B14385744.png)
